(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
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Overview
Description
Mechanism of Action
Target of Action
Benzofuran and its derivatives, which include this compound, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown antimicrobial properties .
Mode of Action
It’s known that benzofuran derivatives exhibit good antimicrobial activity when they contain halogens or hydroxyl groups at certain positions . This suggests that the bromine atom in the 5-position of this compound could play a crucial role in its interaction with its targets.
Biochemical Pathways
Benzofuran derivatives have been found to have a wide array of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It’s known that the bioavailability of many benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may have similar effects.
Action Environment
It’s known that both fungi and human cells are eukaryotic cells, and some benzofuran derivatives can be toxic to host cells after long-term administration .
Biochemical Analysis
Biochemical Properties
(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been found to inhibit cell growth in different types of cancer cells, indicating their potential as anticancer agents . The compound’s impact on cellular processes underscores its importance in biomedical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Benzofuran derivatives have been shown to interact with neurotransmitters and other biomolecules, influencing their activity and function . These interactions are key to understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors in its study. Benzofuran derivatives have been observed to maintain their biological activity over extended periods, making them suitable for long-term studies . Understanding these temporal effects is essential for their application in research and therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Benzofuran derivatives have been shown to influence the metabolism of other compounds, highlighting their role in biochemical processes . Understanding these pathways is vital for elucidating the compound’s metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent . The reaction conditions often include a solvent such as dichloromethane and a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like sodium azide (NaN3) for azide substitution or thiourea for thiol substitution.
Major Products:
Oxidation: (5-Bromo-2,3-dihydrobenzofuran-2-yl)carboxylic acid.
Reduction: 2,3-dihydrobenzofuran-2-ylmethanol.
Substitution: Various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of brominated benzofurans on biological systems. It has shown potential in modulating enzyme activities and interacting with biological macromolecules .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and functional group compatibility make it a versatile building block .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the bromine and methanol groups, making it less reactive.
5-Bromo-2,3-dihydrobenzofuran: Lacks the methanol group, reducing its potential for hydrogen bonding.
2,3-Dihydrobenzofuran-2-ylmethanol: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness: (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of both the bromine atom and the methanol group. This combination enhances its reactivity and allows for diverse chemical modifications. Its structure also enables specific interactions with biological targets, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPLPYBSTHRUPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197577-35-8 |
Source
|
Record name | (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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